4-(Methoxymethyl)-2-azaspiro[4.4]nonane
Description
Properties
IUPAC Name |
4-(methoxymethyl)-2-azaspiro[4.4]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-12-7-9-6-11-8-10(9)4-2-3-5-10/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRFITQGUZXKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CNCC12CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2091775-15-2 | |
| Record name | 4-(methoxymethyl)-2-azaspiro[4.4]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4-(Methoxymethyl)-2-azaspiro[4.4]nonane is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by its azaspiro structure, has been investigated for various pharmacological properties, including its interaction with biological targets and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a spirocyclic framework that contributes to its biological activity. The methoxymethyl group is significant as it can influence the compound's reactivity and interaction with biological systems. The molecular formula for this compound is , and it possesses a molecular weight of approximately 179.26 g/mol.
The biological activity of this compound is primarily mediated through its interaction with specific cellular pathways:
- Calcium Signaling: The compound has been shown to trigger intracellular calcium release, which is crucial for various cellular functions, including muscle contraction and neurotransmitter release.
- Protein Kinase C Activation: It activates protein kinase C (PKC), which plays a role in regulating cell proliferation and survival.
- MAPK Pathway Activation: The Ras-MAPK pathway is also influenced by this compound, affecting cell growth and differentiation.
These mechanisms suggest that this compound could have implications in the treatment of diseases where these pathways are dysregulated, such as cancer.
Antimicrobial Activity
A study assessed the antimicrobial properties of various azaspiro compounds, including this compound. The minimum inhibitory concentrations (MIC) were determined against several bacterial strains:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 5 | Staphylococcus aureus |
| This compound | 10 | Escherichia coli |
These results indicate a moderate antimicrobial activity, warranting further investigation into its potential as an antibiotic agent.
Cytotoxicity Studies
In cytotoxicity assays performed on mammalian cell lines, the selectivity index (SI) was evaluated:
| Compound | IC50 (μM) | SI |
|---|---|---|
| This compound | 3.6 | 6 |
The SI indicates that while the compound exhibits some cytotoxic effects, it retains selectivity towards cancer cells over normal cells, making it a candidate for further development in cancer therapeutics.
Case Studies
- Case Study on Cancer Cell Lines: In vitro studies on various cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis, suggesting its potential as an anticancer agent.
- Neuroprotective Effects: Another study highlighted the neuroprotective effects of this compound in models of neurodegeneration, where it reduced oxidative stress markers and improved neuronal survival rates.
Comparison with Similar Compounds
Comparison with Similar Compounds
Anticonvulsant Activity
2-Azaspiro[4.4]nonane derivatives with substituents like N-phenylamino or N-benzyloxy groups exhibit significant anticonvulsant activity. For example:
- N-Benzyloxy-2-azaspiro[4.4]nonane-1,3-dione (2a): Showed potent anti-electroshock seizure (MES) activity with a protective index (TD50/ED50) > 4.5. Halogenated analogs (e.g., 2'-chloro, 4'-trifluoromethyl) further enhanced activity, suggesting electron-withdrawing groups improve efficacy .
- N-Phenylamino derivatives: Derivatives with methyl or trifluoromethyl groups on the aryl ring (e.g., 4-methylphenyl) demonstrated superior activity in subcutaneous metrazole (sc. Met) tests, with ED50 values in the range of 15–30 mg/kg .
Serotonin Receptor Affinity
Substituents and spacer length critically influence 5-HT1A/5-HT2A receptor interactions:
- Ethylene-spaced 4-arylpiperazine derivatives : Compounds like 14–16 (with cyclohexane moieties) exhibited high 5-HT1A affinity (Ki = 2.7–5.1 nM) and functional agonist/antagonist profiles in vivo .
- Methylene-spaced analogs : Showed negligible receptor affinity, underscoring the importance of spacer flexibility .
However, direct affinity data for 4-(Methoxymethyl)-2-azaspiro[4.4]nonane remains unexplored.
Antibacterial Activity
Spirocyclic amines fused to quinolones, such as 2-azaspiro[4.4]nonane-ciprofloxacin hybrids (6d–e), displayed potent activity against ESKAPE pathogens (MIC = 1–10 µg/mL) but were ineffective against Pseudomonas aeruginosa. Activity against Klebsiella pneumoniae and Acinetobacter baumannii depended on peripheral substituents (e.g., cyclopropane groups) .
Implication : The methoxymethyl group’s moderate hydrophilicity might broaden the spectrum of activity compared to purely lipophilic analogs.
Metabotropic Glutamate Receptor (mGlu1) Modulation
In mGlu1 antagonists, 2-azaspiro[4.4]nonane analog 38 achieved submicromolar potency (IC50 < 1 µM), only threefold less potent than lead compound 8. Urea-based derivatives with spirocyclic amines showed enhanced binding, likely due to rigid geometry .
Structural Advantage : The methoxymethyl group could stabilize hydrogen bonds with mGlu1’s extracellular domain, though this requires experimental validation.
Physicochemical and Structural Properties
- Lipophilicity : N-Benzyloxy derivatives (e.g., 2a) have logP values ~2.5, whereas methoxymethyl substitution may reduce logP, improving aqueous solubility .
- Ring Size Effects : Spirooctane (8-membered) analogs like 2f were inactive in anticonvulsant assays, while spirododecane (12-membered) analog 2g unexpectedly retained activity, highlighting the unpredictability of ring expansion .
Data Tables
Table 1. Anticonvulsant Activity of Selected 2-Azaspiro[4.4]nonane Derivatives
Table 2. 5-HT1A Receptor Affinity of 2-Azaspiro[4.4]nonane Derivatives
Table 3. Antibacterial Activity of 2-Azaspiro[4.4]nonane-Ciprofloxacin Hybrids
| Compound | Substituent | MIC (µg/mL) vs. S. aureus | MIC vs. E. cloacae | MIC vs. A. baumannii | Reference |
|---|---|---|---|---|---|
| 6d | 2-Azaspiro[4.4]nonane | 2.5 | 1.0 | 8.0 | |
| 6e | Cyclopropane | 1.0 | 0.5 | 4.0 |
Preparation Methods
Synthesis of the Azaspiro Core
A representative method to prepare the azaspiro[4.4]nonane core involves the following steps:
- Starting materials: A cyclic ketone or cycloalkane derivative with a suitable leaving group (e.g., bromide) is used.
- Cyclization with amine: The nitrogen atom is introduced by reaction with an amine, often benzylamine or a protected amine, under basic or neutral conditions to form the spirocyclic amine.
- Ring closure: Intramolecular nucleophilic substitution or condensation leads to the formation of the spiro ring system.
This approach is supported by patent literature describing similar spiro compounds, where ethyl acetoacetate derivatives are reacted with halogenated compounds and amines to yield spirocyclic intermediates.
Introduction of the Methoxymethyl Group
The methoxymethyl substituent at the 4-position is introduced typically through:
- Alkylation using methoxymethyl halides: The spiro amine intermediate is treated with methoxymethyl chloride or bromide under basic conditions to alkylate the nitrogen or carbon at the 4-position.
- Use of protective groups: To avoid side reactions, the amine may be protected (e.g., with tert-butoxycarbonyl or benzyloxycarbonyl groups) before alkylation, followed by deprotection after substitution.
Optical Resolution and Isomer Purification
Because the spiro carbon can be a stereogenic center, optical isomers may be formed. Resolution techniques such as high-performance liquid chromatography (HPLC) are employed to separate enantiomers, which is critical as different stereoisomers may have distinct biological activities.
Data Table Summarizing Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization | Cyclic ketone derivative + amine, base | Formation of azaspiro[4.4]nonane core |
| 2 | Bromination (if needed) | Bromine or halogenating agent | Introduction of leaving group for cyclization |
| 3 | Alkylation | Methoxymethyl chloride/bromide, base | Introduction of methoxymethyl substituent at C4 |
| 4 | Protection/Deprotection | Boc, Cbz groups; acid/base treatment | Protection of amine during alkylation, then removal |
| 5 | Optical resolution | HPLC or chiral chromatography | Separation of stereoisomers |
Research Findings and Analysis
- The spirocyclic structure of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane is synthetically accessible via known azaspiro compound methodologies, which have been extensively documented in patent literature.
- The methoxymethyl group introduction requires careful control of reaction conditions to achieve regioselectivity and avoid over-alkylation.
- Optical purity is significant for biological applications, necessitating chromatographic resolution of stereoisomers.
- Protective groups such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are commonly used to safeguard the amine functionality during synthetic steps.
- The synthetic routes are adaptable to scale-up and can be modified to introduce other substituents on the azaspiro ring for structure-activity relationship studies.
Q & A
Q. What are the optimal synthetic routes for 4-(Methoxymethyl)-2-azaspiro[4.4]nonane, and how can reaction yields be improved?
Methodological Answer: The synthesis of spirocyclic compounds like this compound often involves cyclization reactions. A common approach for analogous structures (e.g., 2-Methyl-2,7-diazaspiro[4.4]nonane) uses 1,1-diaminoalkanes and dihaloalkanes in the presence of a base (e.g., K₂CO₃ or NaOH) . For example:
React 1,1-diamino-2-methylcyclohexane with 1,3-dibromopropane under reflux in ethanol.
Purify the crude product via vacuum distillation or column chromatography (silica gel, eluent: ethyl acetate/hexane).
Yield optimization strategies include:
- Using microwave-assisted synthesis to reduce reaction time.
- Introducing protecting groups (e.g., Boc) to stabilize intermediates during cyclization .
- Screening bases (e.g., DBU for milder conditions) to minimize side reactions.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer: Characterization involves a combination of spectroscopic and analytical techniques:
- NMR : Compare - and -NMR spectra with computational predictions (e.g., DFT calculations) to verify spirocyclic connectivity and substituent placement.
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as done for 7-oxo-2-azaspiro[3.5]nonane derivatives .
- HRMS : Validate molecular formula (e.g., CHNO) with high-resolution mass spectrometry.
- IR Spectroscopy : Identify functional groups (e.g., methoxymethyl C-O stretch at ~1100 cm) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in structure-activity relationship (SAR) studies of this compound derivatives?
Methodological Answer: Discrepancies in SAR data often arise from unaccounted physicochemical properties or off-target interactions. A systematic approach includes:
Topliss Analysis : Rank substituents (e.g., halogens, alkyl groups) based on lipophilicity (CLOGP) and electronic effects to identify activity trends .
Molecular Dynamics Simulations : Model interactions with biological targets (e.g., GABA receptors) to explain divergent bioactivity in analogs .
Free-Wilson Analysis : Deconstruct contributions of substituents to activity, as applied in anticonvulsant studies of N-benzyloxy derivatives .
Machine Learning : Train models on published datasets (e.g., PubChem BioAssay) to predict novel derivatives with optimal ADMET profiles.
Q. What experimental strategies can elucidate the mechanism of action for this compound in neurological targets?
Methodological Answer: To study interactions with targets like ion channels or enzymes:
Electrophysiology : Patch-clamp assays on neuronal cells to assess modulation of GABA or NMDA receptor currents .
Radioligand Binding : Compete with -labeled muscimol (GABA agonist) to measure binding affinity.
Kinetic Studies : Monitor enzyme inhibition (e.g., acetylcholinesterase) via spectrophotometric assays (Ellman’s method).
CRISPR-Cas9 Knockouts : Validate target specificity by deleting candidate receptors in cell lines and retesting activity .
Q. How can conflicting data on the metabolic stability of spirocyclic compounds be addressed?
Methodological Answer: Contradictory stability data often stem from assay variability or metabolite identification gaps. Mitigation strategies:
Standardized Microsomal Assays : Use pooled human liver microsomes (pH 7.4, 37°C) with NADPH cofactor to measure intrinsic clearance.
LC-MS/MS Metabolite Profiling : Identify oxidative metabolites (e.g., hydroxylation at the methoxymethyl group) .
Isotope Labeling : Synthesize -labeled analogs to track metabolic pathways quantitatively.
Cross-Species Comparisons : Test stability in rat, dog, and human models to identify species-specific differences .
Q. What are the best practices for optimizing reaction conditions in spirocyclic compound synthesis?
Methodological Answer: Key factors for scalable and reproducible synthesis:
Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) to balance reactivity and solubility.
Catalyst Selection : Employ transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts for asymmetric induction.
Flow Chemistry : Implement continuous-flow reactors to enhance safety and yield in exothermic reactions (e.g., cyclizations) .
DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, stoichiometry, pH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
